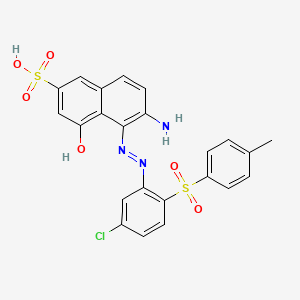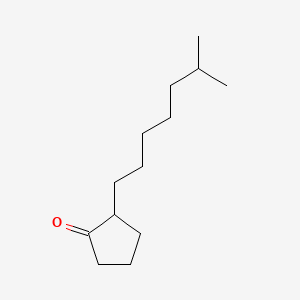![molecular formula C28H24Cl4N6O4 B13776643 N,N'-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide] CAS No. 74620-20-5](/img/structure/B13776643.png)
N,N'-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide] is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes azo groups and dichlorophenyl rings, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide] typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2,4-dichloroaniline, followed by coupling with acetoacetanilide to form the azo compound.
Coupling Reaction: The azo compound is then coupled with 2,5-dimethyl-1,4-phenylenediamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to ensure precise control over reaction conditions such as temperature, pH, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The dichlorophenyl rings can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of oxides and quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N,N’-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide] has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N’-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide] involves its interaction with molecular targets such as enzymes and receptors. The azo groups can undergo redox reactions, influencing cellular processes and pathways. The dichlorophenyl rings may interact with hydrophobic pockets in proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’- (2,5-Dimethyl-1,4-phenylene)bis (3-oxobutanamide)
- 2,5-Dimethyl-1,4-phenylenediamine
- N,N-Diethyl-1,4-phenylenediammonium sulfate
Uniqueness
N,N’-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide] is unique due to its combination of azo groups and dichlorophenyl rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications such as advanced material synthesis and targeted biological research.
Propiedades
Número CAS |
74620-20-5 |
|---|---|
Fórmula molecular |
C28H24Cl4N6O4 |
Peso molecular |
650.3 g/mol |
Nombre IUPAC |
2-[(2,4-dichlorophenyl)diazenyl]-N-[4-[[2-[(2,4-dichlorophenyl)diazenyl]-3-oxobutanoyl]amino]-2,5-dimethylphenyl]-3-oxobutanamide |
InChI |
InChI=1S/C28H24Cl4N6O4/c1-13-9-24(34-28(42)26(16(4)40)38-36-22-8-6-18(30)12-20(22)32)14(2)10-23(13)33-27(41)25(15(3)39)37-35-21-7-5-17(29)11-19(21)31/h5-12,25-26H,1-4H3,(H,33,41)(H,34,42) |
Clave InChI |
AGWFOGQTVYBHTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)Cl)Cl)C)NC(=O)C(C(=O)C)N=NC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]-](/img/structure/B13776595.png)

![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]azanium;iodide](/img/structure/B13776601.png)






